N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide
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Overview
Description
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide is a heterocyclic compound that features a triazolopyridine coreThe triazolopyridine moiety is known for its biological activities, including antifungal, antibacterial, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production of this compound can be scaled up using the microwave-mediated synthesis method due to its efficiency and high yield. This method involves a tandem reaction mechanism that is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common due to the presence of electrophilic sites on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, such as c-Met and VEGFR-2 kinases, which are involved in cell proliferation and survival pathways . This inhibition leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-a]isoquinolines: These compounds also feature a fused triazole ring and are used in medicinal chemistry.
Uniqueness
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H19N5O/c23-17(14-8-3-6-11-18-14)19-12-5-1-2-9-15-20-21-16-10-4-7-13-22(15)16/h3-4,6-8,10-11,13H,1-2,5,9,12H2,(H,19,23) |
InChI Key |
ZDHRBEKIMUNQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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